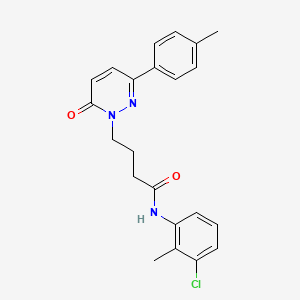

N-(3-chloro-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-15-8-10-17(11-9-15)20-12-13-22(28)26(25-20)14-4-7-21(27)24-19-6-3-5-18(23)16(19)2/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQBWWHPMJHJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives

Key Observations:

Structural Differences: The target compound features a butanamide side chain and a 3-chloro-2-methylphenyl group, distinguishing it from the acetohydrazide derivatives (15–18) with benzylidene substituents. Unlike compounds 15–18, which incorporate piperazinyl groups linked to chlorophenyl/fluorophenyl moieties, the target compound’s pyridazinone core is substituted directly with a p-tolyl group.

The absence of a piperazinyl ring (common in 15–18) could reduce hydrogen-bonding capacity, affecting solubility and protein-binding interactions.

Biological Activity Trends: Compounds 15–18 demonstrated cytotoxic activity against AGS cells, with 15 (IC₅₀: 8.2 μM) and 16 (IC₅₀: 9.5 μM) showing higher potency than 17 (IC₅₀: 12.4 μM) and 18 (IC₅₀: 14.1 μM) . This suggests electron-withdrawing groups (e.g., NO₂ in 15) enhance activity compared to electron-donating groups (e.g., CH₃ in 18). The target compound’s p-tolyl (electron-donating) and chloro (electron-withdrawing) groups may balance electronic effects, but its biological profile remains uncharacterized in the provided evidence.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(3-chloro-2-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and what challenges arise in optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like chlorinated aromatic amines and pyridazinone derivatives. Key steps include amide bond formation and heterocyclic coupling. Challenges include optimizing reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection) to minimize side products. For example, polar aprotic solvents (DMF, DMSO) may enhance coupling efficiency, while inert atmospheres reduce oxidation. Evidence from analogous compounds highlights the need for precise stoichiometry and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming regiochemistry and functional group connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, though less common, resolves absolute stereochemistry in crystalline forms. Thermal stability can be evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Q. How can researchers determine the solubility and lipophilicity of this compound for in vitro assays?

- Methodological Answer : Solubility is tested in solvents like DMSO (for stock solutions) and aqueous buffers at physiological pH (e.g., PBS). Lipophilicity (logP) is calculated via shake-flask methods or HPLC-derived retention times using reverse-phase columns. Computational tools like ACD/Labs or MarvinSuite provide preliminary estimates. Experimental validation is essential, as substituents like the chloro-methylphenyl group significantly enhance logP, impacting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for scalability while maintaining high enantiomeric purity?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, catalyst loading, and reaction time). Continuous flow chemistry may improve reproducibility and scalability for steps like amide coupling. Chiral HPLC or enzymatic resolution ensures enantiomeric purity, particularly if intermediates contain stereocenters. For example, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) can be adapted for large-scale heterocyclic assembly .

Q. How should contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability, protein binding, or assay conditions. Validate in vitro findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Pharmacokinetic studies (e.g., plasma stability, microsomal half-life) identify metabolic liabilities. For instance, the pyridazinone moiety may undergo rapid hepatic oxidation, reducing in vivo efficacy. Isotope labeling (³H/¹⁴C) tracks metabolite formation .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives targeting specific biological pathways?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups, or heteroatoms) on the aromatic and pyridazinone rings. Use computational docking (AutoDock, Glide) to predict binding modes to targets like kinases or GPCRs. Validate hypotheses with biochemical assays (e.g., kinase inhibition IC₅₀). For example, replacing the p-tolyl group with electron-withdrawing substituents (e.g., CF₃) may enhance target affinity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacological profile?

- Methodological Answer : Conduct forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. For example, the amide bond may hydrolyze at high pH, necessitating formulation in enteric coatings. Real-time stability testing at 4°C, 25°C, and 40°C informs storage guidelines .

Q. What in silico approaches are effective for predicting off-target interactions and toxicity profiles?

- Methodological Answer : Use QSAR models (e.g., SwissADME, ProTox-II) to predict absorption, distribution, and hepatotoxicity. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess target selectivity by simulating binding pocket interactions. Off-target profiling via PubChem BioAssay identifies potential interactions with cytochrome P450 enzymes or ion channels. For example, the chloro-methylphenyl group may inhibit CYP3A4, requiring in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.